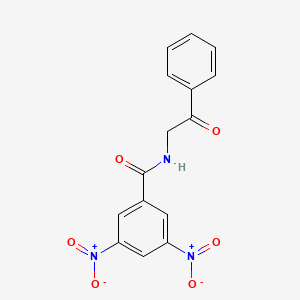
3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide is an organic compound known for its unique chemical structure and properties It is a derivative of benzamide, featuring two nitro groups at the 3 and 5 positions on the benzene ring, and a phenacyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide typically involves the nitration of N-(2-oxo-2-phenylethyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Oxidation: The phenacyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Oxidation: Potassium permanganate, acidic or basic aqueous conditions.
Major Products Formed
Reduction: 3,5-Diamino-N-(2-oxo-2-phenylethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,5-Dinitro-N-(2-carboxy-2-phenylethyl)benzamide.
Scientific Research Applications
3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functionalized compounds.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide involves its interaction with molecular targets through its nitro and phenacyl groups. The nitro groups can participate in redox reactions, while the phenacyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitro-N-phenethylbenzamide: Similar structure but lacks the oxo group on the phenacyl moiety.
3,5-Dinitro-N-propylbenzamide: Similar nitro substitution pattern but with a different alkyl chain.
3,5-Dinitro-N-(2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl)benzamide: Contains additional substituents on the alkyl chain.
Uniqueness
3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide is unique due to the presence of both nitro and phenacyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
138294-98-1 |
|---|---|
Molecular Formula |
C15H11N3O6 |
Molecular Weight |
329.26 g/mol |
IUPAC Name |
3,5-dinitro-N-phenacylbenzamide |
InChI |
InChI=1S/C15H11N3O6/c19-14(10-4-2-1-3-5-10)9-16-15(20)11-6-12(17(21)22)8-13(7-11)18(23)24/h1-8H,9H2,(H,16,20) |
InChI Key |
GSVUCDLHWYWCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















